

GZD856 kinase selectivity profile against a panel of kinases

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Compound of Interest

Compound Name: GZD856

Cat. No.: B3027246

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GZD856 Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2] This technical guide provides a comprehensive overview of the kinase selectivity profile of **GZD856**, based on currently available data. It includes a summary of its inhibitory activity, detailed experimental protocols for relevant assays, and visualizations of the targeted signaling pathway and experimental workflows.

Kinase Selectivity Profile of GZD856

GZD856 has demonstrated high potency against its primary targets, the wild-type Bcr-Abl kinase and its T315I mutant. While a comprehensive KINOMEScan panel profiling **GZD856** against a wide array of kinases is not publicly available, existing data from various studies allow for a preliminary assessment of its selectivity.

Primary Target Inhibition

The primary targets of **GZD856** are the Bcr-Abl fusion protein's wild-type and T315I mutant forms. The T315I mutation is a significant clinical challenge as it prevents the binding of many TKIs. **GZD856** was designed to overcome this resistance mechanism.^[1]

Off-Target Kinase Activity

Limited data is available on the broader off-target profile of **GZD856**. One study has reported its inhibitory activity against Platelet-Derived Growth Factor Receptors alpha and beta (PDGFR α / β). Further comprehensive screening is necessary to fully elucidate its off-target interactions.

Data Presentation

The following tables summarize the available quantitative data on the inhibitory activity of **GZD856** against its known kinase targets.

Kinase Target	IC50 (nM)	Reference
Bcr-Abl (Wild-Type)	19.9	^[1]
Bcr-Abl (T315I Mutant)	15.4	^[1]

Table 1: Inhibitory Activity of **GZD856** against Primary Bcr-Abl Targets

Kinase Target	IC50 (nM)	Reference
PDGFR α	68.6	
PDGFR β	136.6	

Table 2: Inhibitory Activity of **GZD856** against Off-Target Kinases

Experimental Protocols

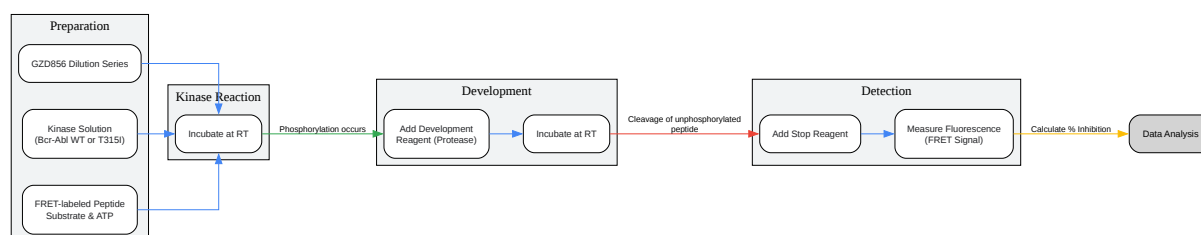
The following section details the methodologies used in the key experiments cited for determining the kinase inhibition profile of **GZD856**.

Z'-LYTE™ FRET-Based Kinase Assay

The inhibitory activity of **GZD856** against Bcr-Abl kinases was determined using the Z'-LYTE™ assay, a fluorescence resonance energy transfer (FRET) based method.[1]

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the target kinase. The peptide is labeled with two fluorophores, a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein), which constitute a FRET pair. When the peptide is unphosphorylated, it can be cleaved by a development reagent protease, separating the two fluorophores and disrupting FRET. Phosphorylation of the peptide protects it from cleavage, thus maintaining the FRET signal. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.

Experimental Workflow:



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Caption: Workflow for the Z'-LYTE™ FRET-based kinase assay.

Signaling Pathway Analysis

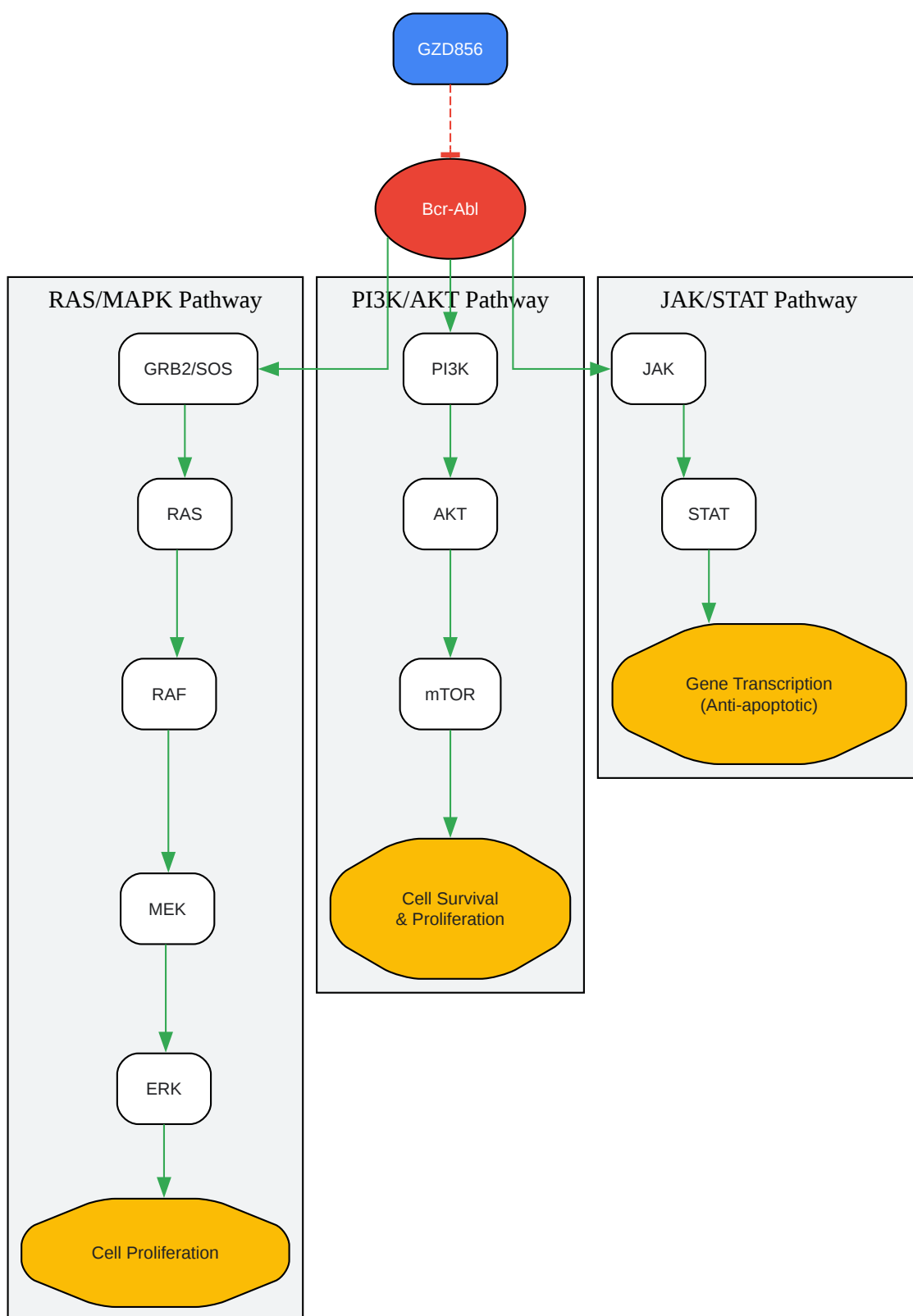
GZD856 primarily targets the constitutively active Bcr-Abl kinase, a hallmark of CML. The Bcr-Abl oncoprotein drives tumor cell proliferation and survival through the activation of several

downstream signaling pathways.

Bcr-Abl Signaling Pathway

The diagram below illustrates the major signaling cascades activated by the Bcr-Abl kinase.

GZD856, by inhibiting Bcr-Abl, effectively blocks these downstream pathways.



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References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AbIT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
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